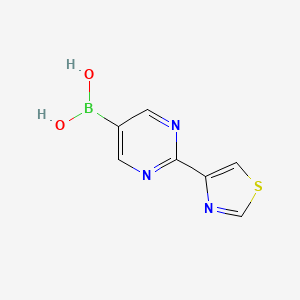
(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiazole-pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The thiazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Toluene, ethanol, or water, depending on the reaction.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: Utilized in the study of biological pathways and the development of diagnostic tools.
Wirkmechanismus
The mechanism of action of (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product . The thiazole and pyrimidine rings can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a different position of the thiazole ring.
2-Amino-4-(thiazol-4-yl)pyrimidine-5-boronic acid pinacol ester: Contains an amino group and a pinacol ester instead of a boronic acid group.
Uniqueness
(2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid is unique due to its specific arrangement of the thiazole and pyrimidine rings, which can influence its reactivity and interactions with biological targets. The presence of the boronic acid group also makes it a versatile reagent for cross-coupling reactions, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C7H6BN3O2S |
|---|---|
Molekulargewicht |
207.02 g/mol |
IUPAC-Name |
[2-(1,3-thiazol-4-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O2S/c12-8(13)5-1-9-7(10-2-5)6-3-14-4-11-6/h1-4,12-13H |
InChI-Schlüssel |
KZNXQKFMJIOTCJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)C2=CSC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)

![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)


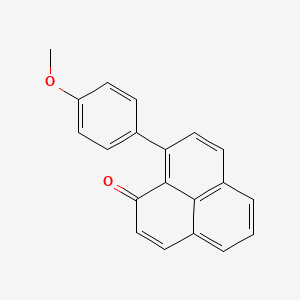
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)

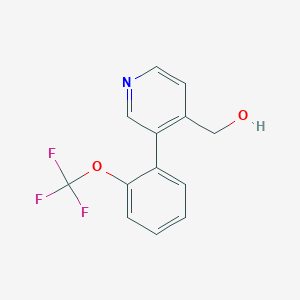
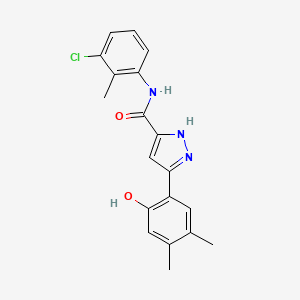
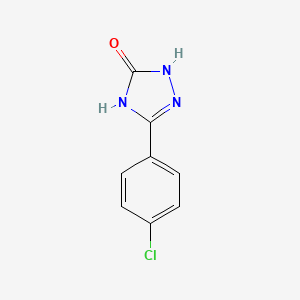
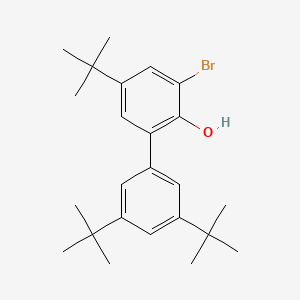

![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087307.png)
